Cas no 871571-83-4 (Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structural framework, featuring a chlorophenyl substituent and an ester functional group, contributes to its potential as a versatile intermediate in the synthesis of biologically active compounds. The compound exhibits favorable stability and solubility properties, facilitating its use in various reaction conditions. Its pyrazolo[1,5-a]pyrimidine core is of particular interest in medicinal chemistry due to its resemblance to purine bases, making it a candidate for enzyme inhibition studies. The presence of the 4-chlorophenyl group may enhance binding affinity in target interactions, supporting its utility in drug discovery and development.
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate structure
871571-83-4 structure
Product Name:Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No:871571-83-4
MF:C16H14ClN3O2
MW:315.754262447357
CID:2852139
PubChem ID:66650291
Update Time:2025-05-27

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SCHEMBL312337
    • Ethyl5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • 871571-83-4
    • DB-157768
    • Inchi: 1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
    • InChI Key: ZEZJVGLEGSEPNZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C)N2C(=C(C(=O)OCC)C=N2)N=1

Computed Properties

  • Exact Mass: 315.0774544Da
  • Monoisotopic Mass: 315.0774544Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 56.5Ų

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Pricemore >>

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